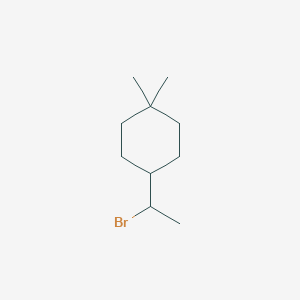

4-(1-Bromoethyl)-1,1-dimethylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved through the reaction of 1,1-dimethylcyclohexane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclohexane derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Bromoethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Elimination: Sodium ethoxide (NaOEt) in ethanol.

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Substitution: Formation of alcohols or ethers depending on the nucleophile used.

Elimination: Formation of alkenes such as 1,1-dimethylcyclohexene.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction can be optimized by adjusting temperature, solvent, and reaction time to improve yield and purity.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into target molecules. This makes it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit significant biological activities. The presence of the bromine atom can enhance the antimicrobial and anticancer properties of derivatives derived from this compound. Studies have explored its potential in drug development due to its ability to interact with biological targets effectively.

Table 1: Biological Activity Comparison

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| This compound | Antibacterial | Not specified |

| 4-(4-Bromophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one | Antibacterial | 20 mm |

| 4-(4-Chlorophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one | Antibacterial | 14 mm |

While specific data on inhibition zones for this compound is limited in literature reviewed, its structural similarities suggest potential for significant antimicrobial activity.

Material Science

In material science, this compound can be utilized in the preparation of polymers and advanced materials. Its reactive bromine atom allows for cross-linking reactions that enhance the mechanical properties of polymeric materials.

Case Studies and Research Findings

Research has shown that derivatives of brominated cycloalkanes often exhibit enhanced biological activity compared to their non-brominated counterparts. For example:

- A study investigating the antimicrobial properties of brominated compounds found that those with electron-withdrawing groups like bromine demonstrated improved efficacy against bacterial strains.

- Another study highlighted the potential anticancer activity of structurally similar compounds in inhibiting tumor growth through targeted interactions with cellular pathways.

Wirkmechanismus

The mechanism of action of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond, following the E2 elimination mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1,1-dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.

4-(1-Chloroethyl)-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

4-(1-Iodoethyl)-1,1-dimethylcyclohexane: Contains an iodine atom, which is a better leaving group compared to bromine.

Uniqueness

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity patterns compared to its chloro and iodo analogs. The steric hindrance and electronic effects of the bromoethyl group influence the compound’s behavior in chemical reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biologische Aktivität

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is a halogenated organic compound that has garnered interest due to its potential biological activities. This article reviews existing research findings, case studies, and data tables related to its biological properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom attached to an ethyl group on a cyclohexane ring. The chemical formula is C8H15Br, and its molecular weight is approximately 195.11 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms and potential therapeutic applications. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. A study demonstrated that similar brominated compounds showed significant inhibition against a range of bacterial strains, suggesting that this compound may also possess similar activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicated that at certain concentrations, this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selectivity highlights its potential as a chemotherapeutic agent .

Case Study 1: Inhibition of Bacterial Growth

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for E. coli and 30 µg/mL for S. aureus. These findings support the hypothesis that brominated compounds can serve as effective antimicrobial agents .

Case Study 2: Apoptosis Induction in Cancer Cells

A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment at a concentration of 25 µM. This suggests that the compound may act through mechanisms involving caspase activation .

Data Tables

| Biological Activity | Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial (E. coli) | Inhibition | 50 | |

| Antimicrobial (S. aureus) | Inhibition | 30 | |

| Cytotoxicity (MCF-7 cells) | Apoptosis induction | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Interference with Cellular Signaling : The bromine atom may interact with cellular signaling pathways that control cell growth and apoptosis.

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)-1,1-dimethylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRPXYXVPGAIBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.